

Synthesis of Carboxyphosphamide Standard for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Carboxyphosphamide

Cat. No.: B029615

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Introduction

Carboxyphosphamide is the primary inactive, urinary metabolite of the widely used anticancer agent cyclophosphamide.[1][2] It is formed in vivo through the oxidation of aldophosphamide, a key intermediate in the metabolic activation pathway of cyclophosphamide, a reaction catalyzed by the enzyme aldehyde dehydrogenase (ALDH).[2] As a stable endpoint of cyclophosphamide metabolism, **carboxyphosphamide** serves as a crucial biomarker in pharmacokinetic and pharmacodynamic studies, helping to elucidate the metabolic profile of its parent drug and its variability among patients.[3][4] The availability of a well-characterized **carboxyphosphamide** standard is therefore essential for accurate quantification in biological matrices and for in vitro studies investigating cyclophosphamide metabolism and detoxification pathways.

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of a **carboxyphosphamide** standard for research purposes. The described methodology is based on established principles of phosphorodiamidate chemistry.

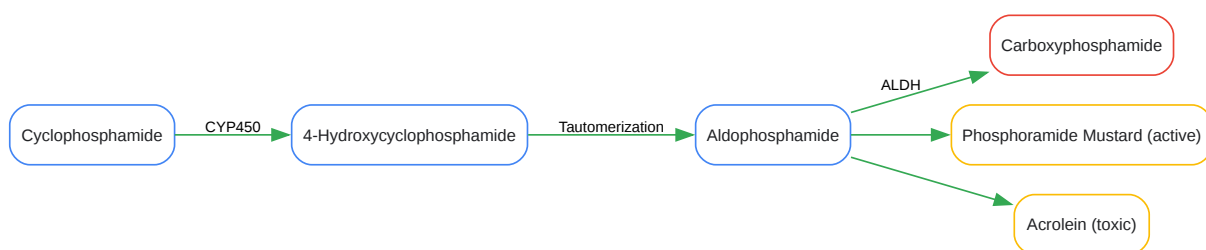
Chemical and Physical Properties

A summary of the key chemical and physical properties of **carboxyphosphamide** is presented in the table below.

Property	Value	Reference(s)
CAS Number	22788-18-7	[5][6]
Molecular Formula	C ₇ H ₁₅ Cl ₂ N ₂ O ₄ P	[5]
Molecular Weight	293.08 g/mol	[5]
IUPAC Name	3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic acid	[5]
Appearance	White to off-white solid	
Solubility	Soluble in polar solvents	

Metabolic Pathway of Cyclophosphamide

The metabolic fate of cyclophosphamide is complex, involving both activation to cytotoxic species and detoxification to inactive metabolites. **Carboxyphosphamide** is a key product of the detoxification pathway.



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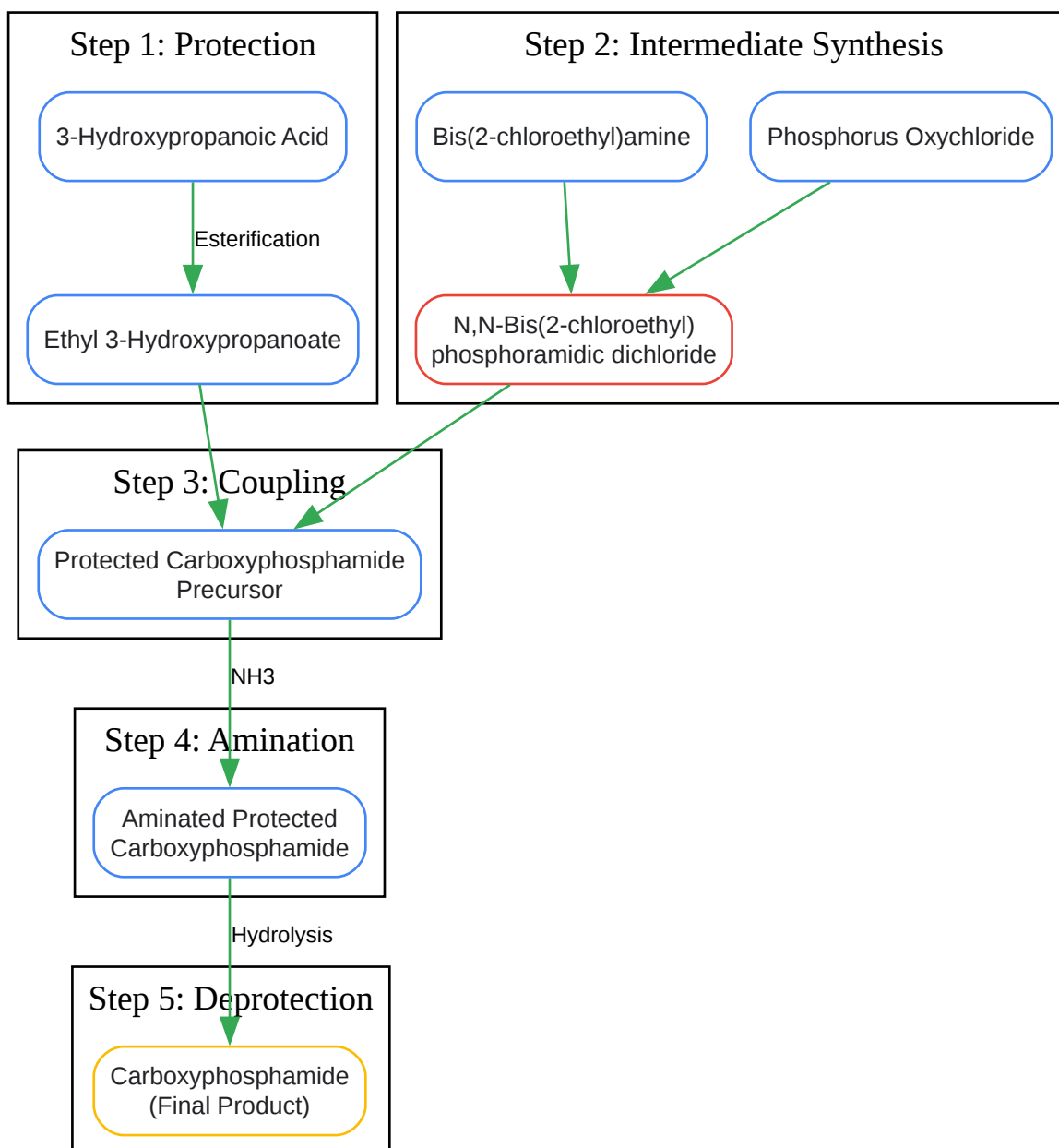
Fig. 1: Simplified metabolic pathway of cyclophosphamide.

Synthesis Protocol

The chemical synthesis of **carboxyphosphamide** can be achieved through a multi-step process involving the protection of a starting material, formation of a key phosphoramidic

dichloride intermediate, coupling, amination, and final deprotection.

Overall Synthesis Workflow



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Fig. 2: Workflow for the chemical synthesis of **carboxyphosphamide**.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-Hydroxypropanoate (Protected Starting Material)

- Materials: 3-hydroxypropanoic acid, ethanol, sulfuric acid (catalytic amount), Dean-Stark apparatus, reflux condenser, rotary evaporator.
- Procedure:
 - Combine 3-hydroxypropanoic acid and a 5-fold molar excess of ethanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with diethyl ether.
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-hydroxypropanoate.

Step 2: Synthesis of N,N-Bis(2-chloroethyl)phosphoramidic dichloride

- Materials: Bis(2-chloroethyl)amine hydrochloride, phosphorus oxychloride, triethylamine, anhydrous diethyl ether, Schlenk line.
- Procedure:
 - In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous diethyl ether.
 - Cool the suspension to 0 °C in an ice bath.

- Add triethylamine dropwise to the suspension with stirring.
- In a separate flask, dissolve phosphorus oxychloride in anhydrous diethyl ether.
- Add the phosphorus oxychloride solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 3-[[--INVALID-LINK--phosphinyl]oxy]propanoate

- Materials: Ethyl 3-hydroxypropanoate, N,N-bis(2-chloroethyl)phosphoramidic dichloride, triethylamine, anhydrous dichloromethane.
- Procedure:
 - Dissolve ethyl 3-hydroxypropanoate and triethylamine in anhydrous dichloromethane under a nitrogen atmosphere.
 - Cool the solution to 0 °C.
 - Add a solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride in anhydrous dichloromethane dropwise with stirring.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction by TLC.
 - Upon completion, wash the reaction mixture with cold water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of Ethyl 3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoate

- Materials: Ethyl 3-[[--INVALID-LINK--phosphinyl]oxy]propanoate, ammonia solution in methanol.
- Procedure:
 - Dissolve the product from Step 3 in a saturated solution of ammonia in methanol.
 - Stir the solution in a sealed vessel at room temperature for 24 hours.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by column chromatography.

Step 5: Synthesis of **Carboxyphosphamide** (Deprotection)

- Materials: Ethyl 3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoate, lithium hydroxide, tetrahydrofuran, water.
- Procedure:
 - Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran and water.
 - Add a solution of lithium hydroxide in water and stir at room temperature.
 - Monitor the hydrolysis by TLC or HPLC.
 - Once the reaction is complete, acidify the solution to pH 2-3 with dilute hydrochloric acid.
 - Extract the aqueous solution with ethyl acetate.
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **carboxyphosphamide**.

Data Presentation

The following table summarizes expected data for the characterization of the synthesized **carboxyphosphamide** standard.

Analysis	Expected Results
¹ H NMR	Peaks corresponding to the protons of the chloroethyl groups, the propanoic acid backbone, and the amino group.
¹³ C NMR	Resonances for the carbons of the chloroethyl groups and the propanoic acid moiety.
³¹ P NMR	A single peak in the phosphorodiamidate region.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of carboxyphosphamide (m/z 292.0146 for [M-H] ⁻ in negative ion mode).
Purity (HPLC)	≥95%

Stability and Storage

Carboxyphosphamide is relatively stable at 25°C and pH 7.0, with approximately 10% degradation in 24 hours.^[7] However, it is much less stable at acidic pH, with about 50% degradation in 24 hours at pH 5.5.^[7] For long-term storage, it is recommended to store the standard as a solid at -20°C or below. Solutions should be prepared fresh. To ensure accurate quantification, urine samples containing **carboxyphosphamide** should be frozen and stored at -80°C within a few hours of collection, and assays should be performed within two months.^[7]

Conclusion

This document provides a comprehensive guide for the synthesis, characterization, and handling of a **carboxyphosphamide** standard for research applications. The detailed protocols and data will aid researchers in obtaining a reliable standard for pharmacokinetic, metabolic, and other in vitro studies related to cyclophosphamide. The availability of this standard is crucial for advancing our understanding of the clinical pharmacology of this important anticancer drug.

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